

Application Notes and Protocols for Latent Fingerprint Development Using Basic Red 14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Red 14*

Cat. No.: *B1583731*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 14, a fluorescent dye, is a highly effective reagent for the development of latent fingerprints on non-porous surfaces. It is typically used as a secondary treatment after the cyanoacrylate fuming process. The dye adheres to the polymerized cyanoacrylate, and its fluorescent properties allow for the visualization of latent print ridge detail with high contrast, particularly on multi-colored or reflective surfaces that pose challenges for conventional powdering techniques. These application notes provide a comprehensive overview of the principles, protocols, and data associated with the use of **Basic Red 14** in forensic science and other relevant research fields.

Principle of Operation

The development of latent fingerprints using **Basic Red 14** is a two-stage process. First, the item bearing the latent prints is exposed to cyanoacrylate (superglue) fumes. The cyanoacrylate monomer polymerizes on the moisture and other components present in the fingerprint residue, forming a stable, whitish deposit along the friction ridges. Subsequently, the item is treated with a solution of **Basic Red 14**. The dye molecules are absorbed by the polymerized cyanoacrylate, staining the latent print. When excited by a forensic light source in the green region of the spectrum (approximately 530 nm), the **Basic Red 14** fluoresces, emitting light in the red region (around 590 nm). This fluorescence allows for the clear

visualization and photographic capture of the fingerprint detail, often with suppression of background interference.

Data Presentation

The effectiveness of latent print development techniques is often evaluated based on the quality and clarity of the developed prints. While extensive quantitative data from a single comparative study is not readily available in the public domain, the following tables summarize key characteristics and comparative assessments based on forensic science literature and manuals.

Table 1: Physicochemical Properties of Basic Red 14

Property	Value
Chemical Name	2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
CAS Number	12217-48-0
Appearance	Dark red powder
Excitation Wavelength	~530 nm (Green light)
Emission Wavelength	~590 nm (Red light)
Primary Application	Post-cyanoacrylate fluorescent dye stain
Suitable Surfaces	Non-porous (e.g., glass, plastic, metal)

Table 2: Comparison of Common Fluorescent Dyes for Post-Cyanoacrylate Treatment

Feature	Basic Red 14	Basic Yellow 40	Rhodamine 6G
Excitation	~530 nm (Green)	~450 nm (Blue)	~525 nm (Green)
Emission	~590 nm (Red)	~550 nm (Yellow-Green)	~555 nm (Orange-Red)
Color of Fluorescence	Red	Yellow-Green	Orange-Red
Background Staining	Can be stronger than Basic Yellow 40 ^[1]	Generally low	Can be problematic on some surfaces
Effectiveness	Highly effective on non-fluorescent, multi-colored surfaces ^[2]	Excellent dye stain for cyanoacrylate ^[3]	A foundational reagent in fingerprint enhancement ^[4]
Formulations	Ethanol-based and water-based formulations available.	Ethanol-based and water-based formulations available.	Typically prepared in methanol or other organic solvents.

Note: The choice of dye can depend on the specific substrate and the available light sources and filters. It is often recommended to have multiple dye options available.

Experimental Protocols

Safety Precautions

Basic Red 14 is a chemical substance and should be handled with appropriate safety measures.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
- Ventilation: Use a fume hood when preparing and applying solutions containing volatile solvents like ethanol or methanol.
- Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Protocol 1: Cyanoacrylate Fuming

This step must be performed before the application of **Basic Red 14**.

Materials:

- Fuming chamber
- Hot plate
- Cyanoacrylate ester (liquid superglue)
- Aluminum dish
- Water source for humidity (e.g., a beaker of warm water)
- Evidence to be processed

Procedure:

- Placement of Evidence: Suspend or place the evidence inside the fuming chamber, ensuring that all surfaces of interest are exposed.
- Humidity Control: Place a beaker of warm water in the chamber to increase the relative humidity to approximately 80%. This is crucial for the polymerization process.
- Cyanoacrylate Preparation: Place a few drops of liquid cyanoacrylate into an aluminum dish.
- Fuming: Place the aluminum dish on a pre-heated hot plate (low setting) inside the chamber.
- Chamber Sealing: Seal the fuming chamber.
- Development: Allow the fuming process to proceed for 5-15 minutes, or until the latent prints develop as a white deposit. Visually monitor the development to avoid over-fuming, which can obscure ridge detail.
- Ventilation: After development, thoroughly ventilate the chamber in a fume hood before removing the evidence.

- Curing: It is recommended to allow the fumed prints to cure for several hours (or overnight) before applying the dye stain.

Protocol 2: Basic Red 14 Solution Preparation

Formulation A: Ethanol-Based Solution

- Concentration: 2 g/L
- Procedure: Dissolve 2 grams of **Basic Red 14** powder in 1 liter of ethanol. Stir until fully dissolved. Store in a labeled, dark glass bottle.

Formulation B: Water-Based Solution (CAST Formulation)[\[1\]](#)

- Composition:
 - **Basic Red 14:** 1 g
 - Water: 750 mL
 - 2-Propanol: 100 mL
 - Methyl Ethyl Ketone (MEK): 150 mL
- Procedure: In a fume hood, dissolve 1 gram of **Basic Red 14** in the mixture of water, 2-propanol, and MEK. Stir until the dye is completely dissolved. Store in a labeled, dark glass bottle.

Protocol 3: Application of Basic Red 14

Materials:

- **Basic Red 14** working solution
- Tray for immersion or spray bottle
- Rinse solution (water or methanol)
- Drying area

Procedure:

- Application: The **Basic Red 14** solution can be applied by either immersion or spraying.
 - Immersion: Place the fumed evidence in a tray containing the **Basic Red 14** solution for 30-60 seconds.
 - Spraying: Use a fine mist sprayer to evenly coat the surface of the evidence with the **Basic Red 14** solution.
- Rinsing: Gently rinse the evidence to remove excess dye.
 - For the ethanol-based solution, a gentle rinse with methanol may be effective.
 - For the water-based solution, a gentle rinse with cool, running water is typically used.
- Drying: Allow the evidence to air dry completely in a well-ventilated area. A gentle stream of cool air may be used to expedite the process.

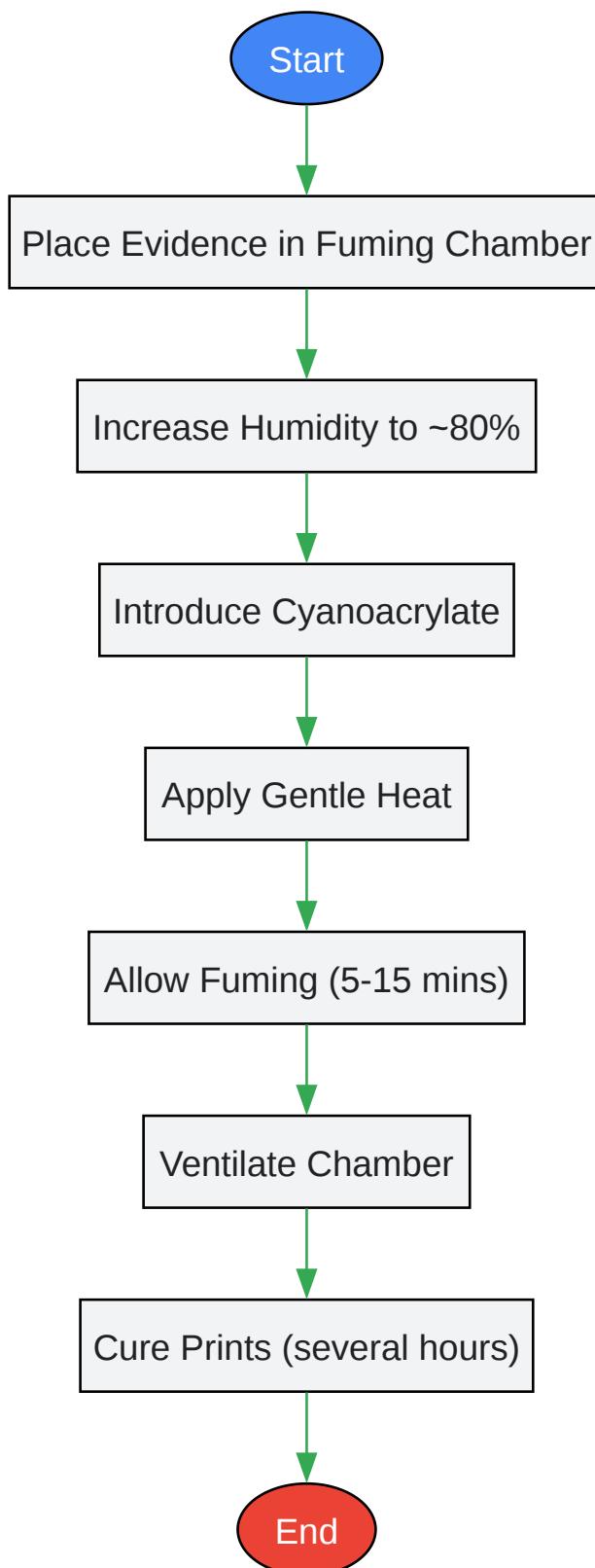
Protocol 4: Visualization and Photography

Equipment:

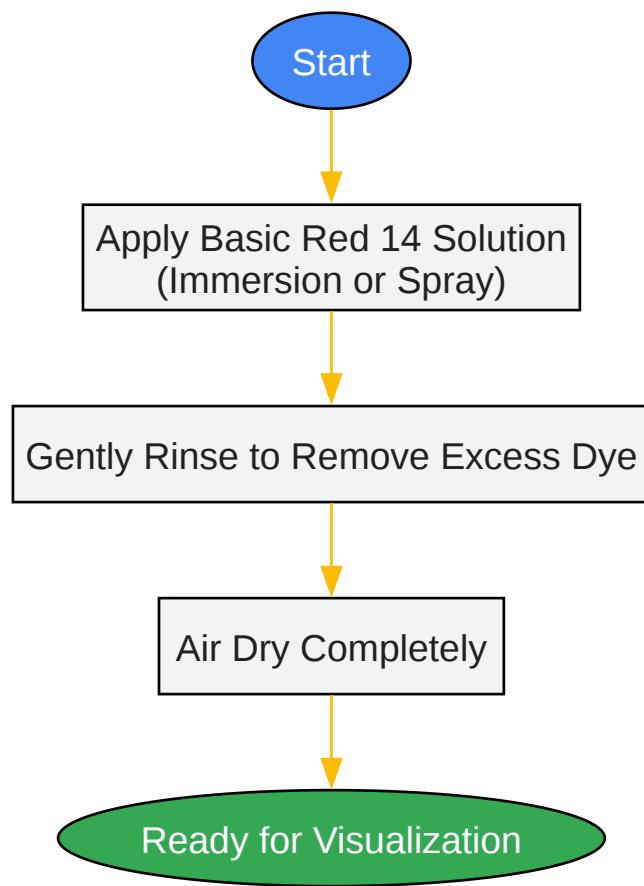
- Forensic light source capable of producing light at ~530 nm (green).
- Goggles and camera filters that block light below ~590 nm (red).

Procedure:

- Illumination: In a darkened room, illuminate the treated evidence with the forensic light source at approximately 530 nm.
- Visualization: View the evidence through red-colored goggles. The latent fingerprints stained with **Basic Red 14** will fluoresce and appear bright against the background.
- Photography:
 - Mount the camera with a red-colored filter (~590 nm long-pass filter).


- Capture photographs of the fluorescent prints, ensuring proper focus and exposure.
- Include a scale in the photographs for accurate representation of size.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Overall workflow for latent fingerprint development using **Basic Red 14**.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the cyanoacrylate fuming step.

[Click to download full resolution via product page](#)

Caption: Workflow for the application of the **Basic Red 14** solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quality Metric Algorithms for Fingerprint Images - Center for Statistics and Applications in Forensic Evidence [forensicstats.org]
- 2. enfsi.eu [enfsi.eu]
- 3. journals.ntu.ac.uk [journals.ntu.ac.uk]
- 4. cbdiai.org [cbdai.org]

- To cite this document: BenchChem. [Application Notes and Protocols for Latent Fingerprint Development Using Basic Red 14]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583731#using-basic-red-14-for-latent-fingerprint-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com